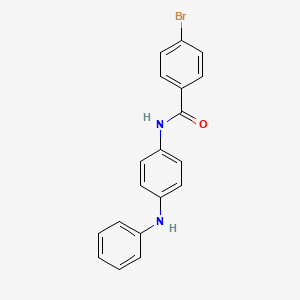
N-(4-anilinophenyl)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-4-bromobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aniline group attached to a phenyl ring, which is further connected to a bromobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-anilinophenyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with aniline derivatives. The process can be summarized as follows:
Step 1: Activation of 4-bromobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Step 2: The activated 4-bromobenzoic acid is then reacted with 4-anilinophenylamine under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The aniline group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted benzamides
- Oxidized or reduced aniline derivatives
- Coupled aromatic compounds
Applications De Recherche Scientifique
Chemistry: N-(4-anilinophenyl)-4-bromobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with specific electronic and optical properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an inhibitor of specific enzymes or receptors. It has shown promise in preliminary studies for its antibacterial and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(4-anilinophenyl)-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
- N-(4-anilinophenyl)benzamide
- N-(4-anilinophenyl)-4-nitrobenzamide
- N-(4-anilinophenyl)-4-chlorobenzamide
Uniqueness: N-(4-anilinophenyl)-4-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where halogenated derivatives are preferred.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-15-8-6-14(7-9-15)19(23)22-18-12-10-17(11-13-18)21-16-4-2-1-3-5-16/h1-13,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEDYEKKZYTLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4992035.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B4992047.png)
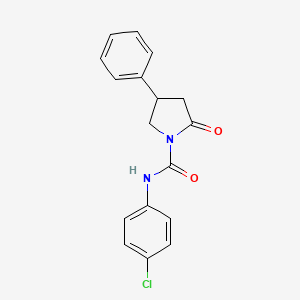
![3-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4992071.png)
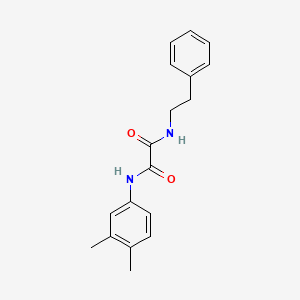
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4992097.png)
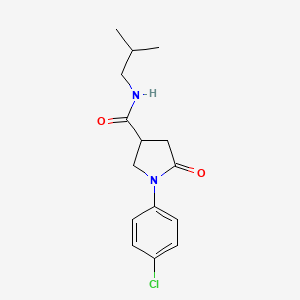


![N-[2-[1-(3-methylbut-2-enyl)piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B4992118.png)
![4-methoxy-N-{1-[1-(4-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4992120.png)
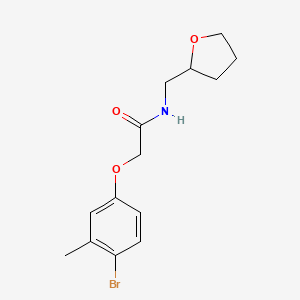
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B4992128.png)
![Methyl 4-({[(5E)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}amino)benzoate](/img/structure/B4992132.png)
